molecular formula C15H18N2O3 B5497394 (2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

(2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B5497394
M. Wt: 274.31 g/mol
InChI Key: MKJVAUBXOGXYCU-JXMROGBWSA-N
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Description

(2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methylpiperidin-1-yl acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a lead compound in the development of new pharmaceuticals. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-methylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-methylpiperidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-1-(2-methylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(E)-1-(2-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-12-4-2-3-11-16(12)15(18)10-7-13-5-8-14(9-6-13)17(19)20/h5-10,12H,2-4,11H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJVAUBXOGXYCU-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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